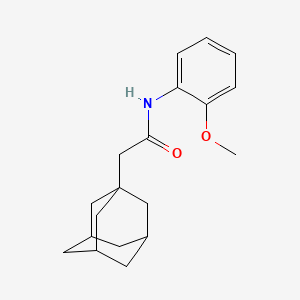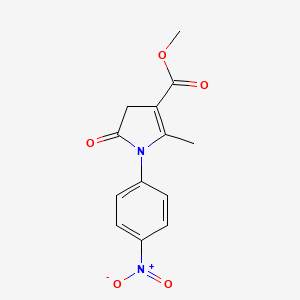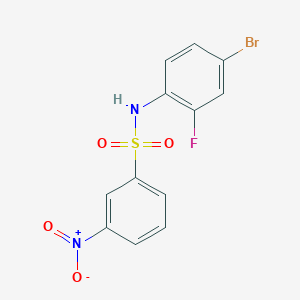
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide, also known as Memantine, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s and has since been investigated for its effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function. This compound has been approved by the FDA for the treatment of moderate to severe Alzheimer's disease. It has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and traumatic brain injury.
Mécanisme D'action
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide acts as a non-competitive NMDA receptor antagonist. It binds to the receptor in a voltage-dependent manner, blocking the influx of calcium ions into the cell. This mechanism of action is thought to reduce excitotoxicity and neuronal damage. This compound also acts on other neurotransmitter systems, including the cholinergic system, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to increase the expression of neurotrophic factors, which are important for neuronal growth and survival. In addition, this compound has been shown to improve cognitive function and reduce behavioral deficits in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide is that it has a relatively low toxicity profile. It has been shown to be well-tolerated in both animal and human studies. This compound is also relatively easy to administer, as it can be given orally or intravenously. However, one limitation of this compound is that it can be expensive to produce, which may limit its availability for research purposes.
Orientations Futures
There are a number of future directions for 2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide research. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new formulations of this compound that may improve its efficacy or reduce its side effects. Finally, there is interest in investigating the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It has a unique mechanism of action and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are a number of future directions for this compound research, which may lead to new treatments for neurological disorders.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXCNNYJWXDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide](/img/structure/B4109401.png)


![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
![4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)
![N-[4-(methylamino)-3-nitrophenyl]acetamide](/img/structure/B4109426.png)
![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)
![1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4109444.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4109445.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4109453.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4109462.png)
![7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109474.png)
![2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B4109481.png)
![N-(3-nitrophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)butanamide](/img/structure/B4109487.png)
